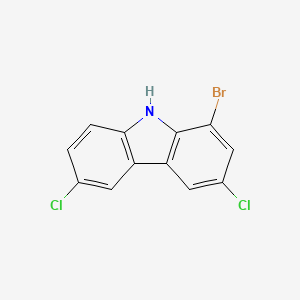

1-Bromo-3,6-dichloro-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

100125-05-1 |

|---|---|

Molecular Formula |

C12H6BrCl2N |

Molecular Weight |

314.99 g/mol |

IUPAC Name |

1-bromo-3,6-dichloro-9H-carbazole |

InChI |

InChI=1S/C12H6BrCl2N/c13-10-5-7(15)4-9-8-3-6(14)1-2-11(8)16-12(9)10/h1-5,16H |

InChI Key |

AAXKJEWUYLSARD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2)C(=CC(=C3)Cl)Br |

Origin of Product |

United States |

Fundamental Significance of the Carbazole Core in Heterocyclic Chemistry

The carbazole (B46965) core, a tricyclic aromatic heterocycle, is a cornerstone in heterocyclic chemistry. rsc.orgnumberanalytics.com Its structure, consisting of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring, provides a rigid and planar framework with a rich π-electron system. rsc.orgwikipedia.org This inherent architecture is responsible for many of its desirable characteristics.

First identified in coal tar, carbazole and its derivatives have since been found in numerous natural products and have become indispensable in synthetic organic chemistry. rsc.orgnih.gov The carbazole nucleus offers several key advantages:

Electronic Properties: The nitrogen atom's lone pair of electrons contributes to the aromatic system, making carbazole an electron-rich entity. rsc.org This property is fundamental to its excellent hole-transporting capabilities, a crucial factor in the development of organic electronic devices. mdpi.combohrium.comresearchgate.net

Chemical and Thermal Stability: The fused aromatic ring system endows carbazoles with high thermal and chemical stability, a critical attribute for materials used in demanding applications. mdpi.combohrium.comresearchgate.net

Functionalization: The carbazole scaffold can be readily functionalized at various positions, including the nitrogen atom and the aromatic rings. mdpi.comchim.it This versatility allows for the precise tuning of its electronic and photophysical properties to meet specific requirements. mdpi.com

These fundamental characteristics have propelled carbazoles to the forefront of research in materials science and medicinal chemistry. rsc.orgrsc.org They serve as essential building blocks for a wide array of functional molecules, from organic light-emitting diodes (OLEDs) to pharmacologically active agents. mdpi.commagtech.com.cnnih.gov

Strategic Rationale for Halogen Substitution in Carbazole Frameworks

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into the carbazole (B46965) framework is a deliberate and strategic approach to modify its intrinsic properties. rsc.orgrsc.org This process, known as halogenation, is not arbitrary but is guided by the desire to fine-tune the molecule's electronic structure, solid-state packing, and reactivity.

The strategic rationale behind halogen substitution includes:

Modulation of Electronic Properties: Halogens are electronegative atoms that can withdraw electron density from the carbazole ring system. This inductive effect can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org Such modifications are crucial for optimizing the performance of carbazole-based materials in electronic devices by influencing charge injection and transport. rsc.org

Control of Intermolecular Interactions: Halogen atoms can participate in various non-covalent interactions, such as halogen bonding. These interactions play a significant role in directing the self-assembly of molecules in the solid state, influencing crystal packing and morphology. rsc.orgscispace.com This control over the supramolecular organization is vital for tailoring the bulk properties of materials.

Enhancement of Photophysical Properties: While the heavy atom effect of halogens like bromine and iodine can sometimes quench fluorescence, strategic halogenation can also be used to promote other photophysical phenomena. rsc.org For instance, it can influence the rates of intersystem crossing, a key process in phosphorescent and thermally activated delayed fluorescence (TADF) materials. rsc.org

Synthetic Handles: Halogen atoms serve as versatile synthetic handles for further chemical transformations. They can be readily replaced by other functional groups through various cross-coupling reactions, providing access to a wider range of complex carbazole derivatives. mdpi.com

Positioning of 1 Bromo 3,6 Dichloro 9h Carbazole Within Contemporary Research Paradigms

Classical and Conventional Synthetic Routes to Carbazole Skeletonsrsc.orgacs.orgacs.org

The foundational carbazole framework has been assembled for over a century using several named reactions that remain relevant in contemporary synthesis. These classical routes typically involve the formation of the central pyrrole ring fused between two benzene (B151609) rings.

Borsche-Drechsel Cyclization and Bucherer Synthesesrsc.org

The Borsche-Drechsel cyclization is a well-established method for synthesizing tetrahydrocarbazoles, which can then be oxidized to form the aromatic carbazole core. wikipedia.orgdrugfuture.com The synthesis begins with the condensation of a phenylhydrazine with a cyclohexanone to form a phenylhydrazone. wikipedia.orgsemanticscholar.org This intermediate then undergoes an acid-catalyzed cyclization, akin to the Fischer indole synthesis, to yield a tetrahydrocarbazole. wikipedia.orgresearchgate.net Subsequent oxidation or dehydrogenation furnishes the final carbazole product. drugfuture.comresearchgate.net For a polyhalogenated compound like this compound, this method would require a correspondingly substituted phenylhydrazine, such as (2-bromo-4-chlorophenyl)hydrazine, reacting with a chlorocyclohexanone derivative, which presents significant synthetic challenges in precursor availability and controlling regioselectivity.

The Bucherer carbazole synthesis provides an alternative route, typically starting from a naphthol or naphthylamine, which reacts with an aryl hydrazine in the presence of sodium bisulfite. wikipedia.orghandwiki.orgdbpedia.orgdrugfuture.com This reaction is particularly useful for creating carbazoles from more complex polycyclic aromatic precursors. While powerful, its direct application to the synthesis of the target molecule would necessitate highly substituted and potentially inaccessible starting materials.

Table 1: Comparison of Classical Carbazole Syntheses

| Reaction | Starting Materials | Key Reagent | Intermediate/Product | Reference |

|---|---|---|---|---|

| Borsche-Drechsel Cyclization | Phenylhydrazine, Cyclohexanone | Acid catalyst | Tetrahydrocarbazole | wikipedia.orgdrugfuture.com |

| Bucherer Carbazole Synthesis | Naphthol/Naphthylamine, Aryl hydrazine | Sodium bisulfite | Carbazole | wikipedia.orghandwiki.org |

Graebe-Ullmann Reaction and Nitrene Insertion Approachesrsc.orgacs.org

The Graebe-Ullmann reaction is another classical method that constructs the carbazole skeleton through the cyclization of a 1-arylbenzotriazole. acs.orgresearchgate.net The process typically involves diazotizing an N-phenyl-2-aminobiphenyl derivative to form the benzotriazole intermediate. researchgate.netwikipedia.org This intermediate, upon thermal or photochemical treatment, loses a molecule of nitrogen gas to generate a reactive species that cyclizes to form the carbazole. wikipedia.orgyoutube.com The reaction is believed to proceed through a diradical or carbenic intermediate. researchgate.netwikipedia.org

Nitrene insertion offers a more direct approach to carbazole synthesis. nih.gov In this method, a 2-azidobiphenyl derivative is used as a nitrene precursor. nih.gov Upon heating or irradiation, the azide group expels nitrogen gas to form a highly reactive nitrene intermediate. acs.org This nitrene can then undergo an intramolecular C-H insertion reaction into the ortho C-H bond of the adjacent phenyl ring to directly form the carbazole C-N bond and complete the heterocyclic ring system. nih.govnih.gov Modern variations of this reaction utilize transition metal catalysts, such as rhodium, to facilitate the nitrene insertion under milder conditions, and safer nitrene sources like aryl sulfilimines have been developed as alternatives to potentially hazardous azides. nih.govresearchgate.netchemrxiv.org This approach is synthetically valuable as the substitution pattern on the final carbazole is directly determined by the substitution on the 2-azidobiphenyl precursor.

Modern Transition-Metal-Catalyzed Methodologies for Carbazole Functionalizationrsc.orgacs.orgbris.ac.uk

While classical methods are effective for creating the basic carbazole skeleton, modern synthetic chemistry largely relies on transition-metal-catalyzed reactions to functionalize the pre-formed ring system with high precision and efficiency. These methods are crucial for installing the specific halogen pattern found in this compound.

C-H Functionalization Strategies (e.g., Palladium-Catalyzed)rsc.orgacs.org

Direct C-H functionalization has emerged as a powerful tool for modifying aromatic heterocycles like carbazole, avoiding the need for pre-functionalized substrates. chim.it Palladium-catalyzed reactions are particularly prominent in this area. rsc.orgrsc.org These strategies often employ a directing group to achieve site-selectivity, which is a major challenge in molecules with multiple similar C-H bonds. chim.it For a free (NH)-carbazole, the nitrogen atom itself can act as a directing group, often with the help of a transient mediator like norbornene, to guide the catalyst to the C1 and C8 positions. rsc.orgrsc.org Theoretical studies have shown that the formation of a six-membered palladacycle intermediate at the C1-position is kinetically favorable, leading to high regioselectivity. rsc.org This allows for the direct introduction of alkyl or acyl groups. rsc.orgrsc.org While direct halogenation is more commonly achieved with electrophilic halogenating agents, C-H activation provides a pathway to install other functionalities that could be later converted to halogens.

Table 2: Examples of Palladium-Catalyzed C-H Functionalization of Carbazoles

| Carbazole Substrate | Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| (NH)-Indole | Electron-deficient/rich alkenes | Pd(II) / Cu(OAc)₂ | Functionalized Carbazole | 78-80% | acs.org |

| (NH)-Carbazole | Alkyl Bromides | Pd(OAc)₂ / Norbornene | C1-Alkylated Carbazole | Good | rsc.org |

| 2-Arylacetanilide | (Amide directs arylation) | Pd(OAc)₂ / Cu(OAc)₂ / O₂ | Substituted Carbazole | up to 95% | organic-chemistry.org |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)rsc.orgresearchgate.net

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and is exceptionally well-suited for preparing polyhalogenated and other complex carbazole derivatives. libretexts.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.orgorganic-chemistry.org To synthesize this compound, one could envision a strategy starting with a trihalogenated carbazole, such as 1,3,6-tribromo-9H-carbazole, and selectively coupling one or more positions, although controlling such selectivity would be difficult. A more plausible route would involve the Suzuki coupling of a dihaloboronic acid with an appropriately substituted aryl halide to first construct a biaryl precursor, which is then cyclized.

Alternatively, and more directly, a pre-existing di- or trihalogenated carbazole can be further functionalized. For instance, a 3,6-dibromocarbazole derivative can be coupled with an arylboronic acid to introduce other substituents. rsc.org The reaction's high functional group tolerance and the stability of the organoboron reagents make it a versatile and powerful tool. organic-chemistry.orgnih.gov Recent advances have led to highly active catalyst systems that are effective even for challenging nitrogen-containing heterocyclic substrates. organic-chemistry.orgacs.org

Table 3: Example of Suzuki-Miyaura Coupling for Carbazole Functionalization

| Halogenated Substrate | Boronic Acid/Ester | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 6-bromo-9-ethyl-9H-carbazole-3-carbonitrile | (3-(9H-carbazol-9-yl)phenyl)boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Carbazole-functionalized carbazole | rsc.org |

| Triolborate-type carbazole monomer | N/A (Self-coupling) | Pd catalyst | Polycarbazole | nih.gov |

| Aminoheteroaryl halides | Aryl boronic acids | Pd / Dialkylbiphenylphosphine ligands | Biaryl heterocycles | organic-chemistry.org |

Advanced C-C and C-N Bond Formation Protocolsorganic-chemistry.orgsci-hub.senih.govresearchgate.net

Beyond the classical methods, advanced protocols for forming C-C and C-N bonds provide efficient and often more direct routes to substituted carbazoles. A prominent strategy involves a palladium-catalyzed tandem C-H functionalization and intramolecular C-N bond formation. organic-chemistry.orgsci-hub.semit.edu This approach typically starts with a 2-acetamidobiphenyl derivative. nih.gov In a single catalytic cycle, the palladium catalyst first activates an ortho C-H bond on one aryl ring, directed by the amide group, and then facilitates the formation of the C-N bond to close the ring, yielding the carbazole structure. organic-chemistry.org The catalytic cycle is maintained by using an oxidant, such as Cu(OAc)₂, to reoxidize the Pd(0) back to the active Pd(II) state. organic-chemistry.orgmit.edu This method is powerful because the substitution pattern of the final carbazole is determined by the starting biaryl amide, which is often straightforward to prepare from readily available anilines and aryl halides. This methodology is compatible with a wide array of functional groups, making it a robust choice for the synthesis of complex targets. sci-hub.senih.gov

Cascade Annulation, Electrocyclization, and Multicomponent Reaction Sequences

The construction of the carbazole framework, the core of this compound, can be achieved through sophisticated synthetic strategies including cascade annulations, electrocyclization reactions, and multicomponent reaction sequences. These methods offer efficient pathways to highly functionalized carbazole derivatives.

Cascade annulation reactions provide a powerful tool for the synthesis of carbazole nuclei in a single step from simple starting materials. researchgate.net For instance, a novel strategy involves the use of 2-(silyloxy)pentadienyl cation intermediates, which are generated under Brønsted acid catalysis. These electrophilic species react with substituted indoles in a cascade fashion, involving a regioselective nucleophilic addition followed by an intramolecular dehydrative cyclization to furnish the carbazole scaffold in good yields. nih.gov Another efficient method is the palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles, which yields 6-(3-indolyl)benzo[b]carbazoles through a sequence of double addition, intramolecular migrations, and oxidative aromatization. rsc.org Gold-catalyzed annulation of conjugated alkynes bearing an azido group with arenes also produces annulated [c]carbazoles through the formation of multiple carbon-carbon and carbon-nitrogen bonds. rsc.org

Electrocyclization reactions are another key strategy for carbazole synthesis. zenodo.org These reactions, which can be induced thermally or photochemically, involve the cyclization of hexatriene systems that include an indole nucleus. zenodo.orgdocumentsdelivered.comresearchgate.netnih.gov For example, thermal electrocyclic reactions of 2-substituted 3,3'-biindolyl derivatives have been employed to prepare indolo[2,3-c]carbazole derivatives. thieme-connect.com The versatility of this approach allows for the synthesis of a wide range of carbazole derivatives with diverse functionalities. documentsdelivered.comnih.gov

Multicomponent reactions (MCRs) offer an atom- and step-economical approach to complex molecules like carbazole derivatives. mdpi.com A one-pot, three-component click reaction of N-propargyl-9H-carbazole, sodium azide, and a suitable benzyl halide has been used to prepare triazole-containing carbazole derivatives. nih.gov Another example is the synthesis of quinazolinone derivatives through a one-pot multicomponent reaction of various benzaldehydes, dimedone, and 1H-1,2,4-triazol-3-amine under green conditions. researchgate.net These MCRs provide rapid access to a diverse range of substituted carbazoles from simple and readily available starting materials. mdpi.comorganic-chemistry.org

Directed Halogenation and Regioselective Synthesis of Substituted Carbazoles

The synthesis of specifically substituted carbazoles, such as this compound, relies heavily on regioselective halogenation methods. Controlling the position of halogen substitution on the carbazole ring is crucial for obtaining the desired product.

Controlled Bromination Protocols

Achieving controlled bromination of the carbazole nucleus is essential for synthesizing bromo-substituted derivatives. The use of N-bromosuccinimide (NBS) is a common and effective method for the bromination of carbazoles. rsc.org The reaction conditions can be tuned to achieve the desired degree of bromination. For example, the bromination of carbazole with NBS can lead to the formation of 3,6-dibromo-9H-carbazole in quantitative yield. mdpi.com

Another approach involves the use of a dimethyl sulfoxide (DMSO)/hydrobromic acid (HBr) system, which provides a mild and selective method for the bromination of carbazoles and other aromatic amines. dntb.gov.uaresearchgate.net This system allows for high yields of the corresponding bromo compounds. dntb.gov.uaresearchgate.net Furthermore, microwave irradiation in the presence of a hydrogen peroxide–hydrohalic acid system has been described as an environmentally benign method for the bromination of carbazoles. rsc.org A highly efficient and environmentally friendly regioselective bromination has been developed as a key step in a synthetic route towards dibrominated, substituted carbazoles. thieme-connect.comresearchgate.net

For the synthesis of 1-bromo-9H-carbazole, a method starting from 3,6-bis(tert-butyl)carbazole has been reported. Bromination followed by removal of the tert-butyl groups yields the desired product with few side reactions and a high yield. chemicalbook.com Iron trifluoromethanesulfonate has also been used as a catalyst for the preparation of 1-bromocarbazole from carbazole and NBS in toluene, achieving a high yield. chemicalbook.com

Selective Chlorination Procedures

Selective chlorination is critical for the synthesis of chlorinated carbazole derivatives. 1-Chlorobenzotriazole has been shown to be a highly efficient reagent for the nuclear chlorination of carbazole and its derivatives. rsc.org These reactions proceed at ambient temperatures and produce high yields of mono-, di-, and tetrachlorinated products depending on the molar ratio of the reagents. rsc.org

A study on the aqueous chlorination of carbazole identified several chlorinated products, including monochloro-, dichloro-, trichloro-, and tetrachlorocarbazoles. iaea.org The favored positions for electrophilic attack by chlorine were found to be C3, C6, C1, and C8, with C3 and C6 being the most predominant sites for substitution. iaea.org This is consistent with the formation of 3,6-dichlorocarbazole (B1220011) as a major product. iaea.org The development of site-selective chlorination of C(sp³)–H bonds is also relevant for the late-stage functionalization of complex molecules containing a carbazole core. nih.gov

Sequential Halogenation Strategies for Multi-Substituted Carbazoles

The synthesis of multi-halogenated carbazoles like this compound requires sequential halogenation strategies to introduce different halogens at specific positions. The reactivity of the carbazole nucleus towards electrophilic substitution is key to designing these strategies. The positions 3 and 6 are the most reactive, followed by positions 1 and 8. iaea.orgrsc.org

A plausible synthetic route for this compound would likely involve the initial dichlorination of the carbazole ring at the more reactive 3 and 6 positions, followed by a more controlled bromination at one of the less reactive 1 or 8 positions. The synthesis of 3,6-dichlorocarbazole is a known process. iaea.org Subsequent selective monobromination would then lead to the target compound. The precise conditions for each halogenation step would need to be carefully controlled to ensure the desired regioselectivity and prevent the formation of over-halogenated or isomeric byproducts.

Synthesis and Derivatization of Precursors and Functionalized Intermediates

The synthesis of complex carbazole derivatives often involves the preparation and subsequent modification of functionalized precursors and intermediates. researchgate.netacs.orgresearchgate.net

One common strategy is the synthesis of substituted carbazoles from 3-triflato-2-pyrones and alkynyl anilines, which allows for a high degree of control over the substitution pattern. acs.orgoregonstate.edu This method tolerates a wide range of functional groups on both the aniline and pyrone components, enabling the synthesis of carbazoles with electron-donating and electron-withdrawing groups. acs.orgoregonstate.edu For instance, halogen-substituted carbazoles can be prepared using this methodology. acs.org

The derivatization of pre-formed carbazole rings is another important approach. For example, 3,6-dibromocarbazole can be converted to 9H-carbazole-3,6-dicarbonitrile through a reaction with zinc cyanide catalyzed by a palladium complex. mdpi.com This dinitrile can then be further functionalized, for instance, by alkylation at the nitrogen atom. mdpi.com

The synthesis of functionalized precursors can also be achieved through multicomponent reactions. For example, new 9-ethyl carbazole derivatives can be synthesized starting from 3-acetyl-9-ethyl carbazole, which is then reacted with aromatic aldehydes and subsequently with reagents like hydrazine hydrate or phenyl hydrazine to introduce pyrazoline or pyrazole moieties. uobaghdad.edu.iq

The development of methods for the regioselective synthesis of substituted carbazoles is an active area of research. oregonstate.edu A modular approach for preparing tri- and tetracyclic carbazoles has been developed, which involves a sequential [3+2] heteroannulation strategy. acs.org This method relies on the optimization of palladium-catalyzed Buchwald-Hartwig amination followed by C/N-arylation in a one-pot process. acs.org

Electronic Structure-Property Correlations

The arrangement of halogens on the carbazole scaffold fundamentally dictates the electronic and photophysical behavior of the molecule. The electron-withdrawing nature and the mass of the halogen atoms introduce significant perturbations to the electronic orbitals, which in turn modify the material's properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Determination

The HOMO and LUMO energy levels are critical parameters that govern the charge injection and transport capabilities, as well as the optical band gap of a material. For carbazole-based compounds, these energy levels are typically determined through a combination of experimental techniques, primarily cyclic voltammetry (CV), and theoretical calculations, such as Density Functional Theory (DFT).

The HOMO energy level can be estimated from the onset oxidation potential in CV measurements, while the LUMO level is often derived from the onset reduction potential or calculated by adding the optical band gap (obtained from absorption spectra) to the HOMO energy. Theoretical calculations using DFT (e.g., with the B3LYP functional) provide insights into the spatial distribution of these frontier orbitals. researchgate.netresearchgate.net

In halogenated carbazoles, the substitution pattern significantly influences the HOMO and LUMO energies. The carbazole moiety itself is an electron-donating group, and its nitrogen lone pair contributes significantly to the HOMO. mdpi.com Halogen atoms exert a dual influence: their inductive effect is electron-withdrawing, which tends to lower the energy of both HOMO and LUMO levels, while their lone pair electrons can participate in π-conjugation (a resonance effect), which can raise the HOMO energy level. st-andrews.ac.uk In the case of this compound, the presence of three halogen atoms is expected to result in deep HOMO levels, which is generally associated with enhanced stability against oxidation. researchgate.net The precise energy levels are a balance of these competing effects and are highly sensitive to the position of the halogen substituents.

Table 1: Representative Frontier Orbital Energies for Carbazole-Based Systems

| Compound/System | HOMO (eV) | LUMO (eV) | Method |

|---|---|---|---|

| Carbazole-based Polymers | ~ -5.5 | ~ -3.4 | Experimental (CV) researchgate.net |

| Methoxy-Substituted Di-indolo-carbazoles | -5.77 to -5.83 | -3.68 to -2.99 | Experimental (CV) researchgate.net |

Note: This table presents data for structurally related carbazole systems to illustrate typical energy ranges. Specific values for this compound require dedicated experimental measurement.

Mechanisms of Intramolecular Charge Transfer (ICT) in Halogenated Carbazole Systems

Intramolecular Charge Transfer (ICT) is a fundamental process in donor-acceptor (D-A) molecules where, upon photoexcitation, an electron moves from an electron-rich part of the molecule (donor) to an electron-poor part (acceptor). In many carbazole derivatives designed for optoelectronics, the carbazole unit serves as the electron donor. nankai.edu.cnub.edu

In halogenated carbazoles, the nature of the excited state can have significant charge-transfer character even without a distinct acceptor unit. The halogen atoms modify the electron density distribution of the frontier orbitals. rsc.org For instance, DFT calculations on halogenated 1,3-bis(N-carbazolyl)benzene (mCP) show that while the LUMO (electron NTO) is delocalized on the carbazole units, the HOMO (hole NTO) gains contributions from the halogen lone pairs. st-andrews.ac.uk This functionalization increases the electronic density in the HOMO, effectively enhancing the donor character of the halogenated carbazole ring and influencing the ICT nature of the S1 excited state. st-andrews.ac.uk This process is highly sensitive to solvent polarity; in polar solvents, the ICT state can be stabilized, often leading to fluorescence quenching as the excess energy is dissipated through interactions with the solvent. ub.edu

Absorption and Emission Spectroscopy Studies

The interaction of halogenated carbazoles with light is characterized by their absorption and emission spectra, which reveal information about electronic transitions, excited-state pathways, and quantum efficiencies.

One-Photon Absorption (OPA) Characteristics and Vibronic Profiles

The one-photon absorption spectrum of carbazole and its derivatives is typically dominated by strong π-π* electronic transitions in the ultraviolet region. researchgate.net For the parent carbazole, absorption peaks occur around 323-335 nm. aatbio.com

Halogenation generally leads to modest bathochromic (red) shifts in the absorption bands. For example, introducing chlorine atoms to a carbazole dye framework can shift the absorption maximum by approximately 8 nm. mdpi.com The absorption spectra of these molecules often display distinct vibronic structures, which are fine-structured peaks corresponding to transitions to different vibrational levels within the excited electronic state. The shape and intensity of these vibronic features can be altered by the position and number of halogen substituents, reflecting changes in the molecular geometry between the ground and excited states. st-andrews.ac.uk Theoretical studies using time-dependent DFT (TD-DFT) combined with quantum/classical approaches can be employed to simulate and understand the broad line-shapes and complex vibronic profiles of these systems. rsc.org

Fluorescence Emission Pathways and Quantum Efficiency

Fluorescence is the radiative decay from the lowest singlet excited state (S1) back to the ground state (S0). While the parent carbazole molecule is known for its strong fluorescence, halogen substitution dramatically alters this property. rsc.org A significant reduction in fluorescence quantum yield (Φf) is consistently observed as heavier halogen atoms are introduced. rsc.org

This phenomenon is a direct consequence of the internal "heavy atom effect." The presence of chlorine and, more significantly, bromine atoms increases spin-orbit coupling. This enhanced coupling promotes the otherwise spin-forbidden process of intersystem crossing (ISC), where the excited molecule transitions from the singlet state (S1) to a triplet state (T1). Because ISC becomes a much faster and more efficient decay pathway for the S1 state, the probability of fluorescence is greatly reduced, or "quenched." rsc.orgacs.org Studies on dihalogenated carbazoles have shown a stark decrease in fluorescence efficiency from 55.9% for unsubstituted carbazole to 6.5% for a dichloro-derivative and just 1.2% for a dibromo-derivative in the solid state. rsc.org

Table 2: Effect of Halogenation on Fluorescence Quantum Yield (Φf) in Carbazole Derivatives

| Compound | Fluorescence Quantum Yield (Φf) | State |

|---|---|---|

| Unsubstituted Carbazole (Cz) | 55.9% | Solid |

| Dichloro-carbazole (Cz-Cl) | 6.5% | Solid |

Data sourced from a study on dihalogenated carbazoles to illustrate the trend of the heavy atom effect. rsc.org

Phosphorescence Phenomena and the Role of Halogen Engineering (Heavy Atom Effect)

Phosphorescence is the radiative decay from the lowest triplet excited state (T1) to the ground state (S0). This process is spin-forbidden, making it much slower than fluorescence. However, the same heavy atom effect that quenches fluorescence acts to enhance phosphorescence.

The strategic introduction of heavy atoms like bromine and chlorine onto the carbazole framework—a technique known as halogen engineering—is a powerful method to promote phosphorescence. By increasing the rate of intersystem crossing (k_ISC), more excited molecules are funneled into the T1 state, which can then decay radiatively as phosphorescence. st-andrews.ac.ukacs.org Research on brominated carbazole systems has demonstrated that this effect can be dramatic, increasing the phosphorescence rate by orders of magnitude. st-andrews.ac.ukacs.org For instance, functionalizing a carbazole-containing molecule with five bromine atoms was found to increase the ISC rate by a factor of 300 and the phosphorescence rate by a factor of 100. st-andrews.ac.ukacs.org

The addition of halogens not only increases phosphorescence efficiency but can also influence the shape and vibronic features of the phosphorescence emission spectrum, which typically appears at lower energies (longer wavelengths) compared to fluorescence. st-andrews.ac.ukacs.org This makes halogen engineering a critical tool in designing phosphorescent materials for applications such as organic light-emitting diodes (OLEDs).

Multi-Photon Absorption Processes

Multi-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two or more photons. This phenomenon is of significant interest for applications such as three-dimensional microfabrication, high-resolution imaging, and photodynamic therapy. The study of multi-photon absorption in carbazole derivatives, including analogs of this compound, provides insights into their potential for these advanced applications.

Two-photon absorption (TPA) is the most common multi-photon absorption process. The TPA cross-section (σ₂) is a measure of the probability of a TPA event occurring. For organic molecules like carbazole derivatives, the TPA cross-section is highly dependent on the molecular structure, including the nature and position of substituents.

Research on carbazole-based systems has revealed that strategic molecular design can lead to significantly enhanced TPA cross-sections. A common strategy involves creating molecules with a donor-π-acceptor (D-π-A), donor-π-donor (D-π-D), or acceptor-π-acceptor (A-π-A) motif. This intramolecular charge transfer (ICT) upon excitation is strongly correlated with large TPA cross-sections. nih.gov For instance, bis(styryl)benzene derivatives with such structural motifs have demonstrated exceptionally large TPA values, up to 400 times that of trans-stilbene. nih.gov

The mechanism of TPA in these molecules is often related to a symmetric or asymmetric charge redistribution upon excitation. Quantum chemical calculations on various organic molecules have shown a strong correlation between the change in quadrupole moment upon excitation and the TPA cross-section. nih.gov For carbazole derivatives, the π-electron system of the carbazole core, extended by conjugation and influenced by the electronic nature of the halogen substituents, forms the basis for their TPA activity.

To illustrate the influence of molecular structure on TPA cross-sections in related compounds, the following table presents data for various carbazole derivatives.

| Compound | TPA Cross-Section (σ₂) [GM] | Measurement Wavelength [nm] | Solvent |

| 2D methyl pyridinium (B92312) carbazole derivative | >1600 | Not Specified | Not Specified |

| Bis(styryl)benzene derivative (D-A-D) | ~10,000 | 700-950 | Toluene |

| Benzoxazole-based D-π-A chromophore (T5) | 2702 | Not Specified | DMF |

Note: The data in this table is for structural analogs and related compounds to illustrate the range of TPA cross-sections observed in carbazole-based systems. Data for this compound is not available.

Excited State Dynamics and Photophysical Relaxation Pathways

The excited-state dynamics of carbazole derivatives are complex and involve several competing relaxation pathways, including fluorescence, phosphorescence, intersystem crossing (ISC), and internal conversion (IC). The nature and substitution pattern of the carbazole core play a crucial role in determining the dominant de-excitation pathways.

Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). From the S₁ state, the molecule can relax to the ground state (S₀) via radiative decay, emitting a photon (fluorescence), or through non-radiative pathways like internal conversion. Alternatively, the S₁ state can undergo intersystem crossing to a triplet state (T₁). From the T₁ state, the molecule can return to the ground state via phosphorescence (radiative) or non-radiative decay.

In some carbazole derivatives, phenomena such as thermally activated delayed fluorescence (TADF) have been observed. rsc.org In TADF, the molecule can return from the T₁ state to the S₁ state through reverse intersystem crossing (RISC), followed by delayed fluorescence. This process is particularly efficient when the energy gap between the S₁ and T₁ states is small.

The presence of heavy atoms like bromine in this compound is expected to enhance the rate of intersystem crossing due to the heavy-atom effect. This would likely lead to a higher triplet quantum yield and potentially significant phosphorescence. The chlorine atoms also contribute to this effect, albeit to a lesser extent than bromine.

Studies on benzoyl-carbazole derivatives have shown that the excited-state dynamics can be solvent-dependent. rsc.org In polar solvents, the formation of a charge-transfer S₁ state can be stabilized, influencing the fluorescence and TADF properties. rsc.org Furthermore, photochemical reactions, such as photo-Fries rearrangement, can occur from the excited state, leading to the formation of new species with different photophysical properties. rsc.org

The following table summarizes the key photophysical relaxation pathways for carbazole derivatives.

| Process | Description | Factors Influencing the Process |

| Fluorescence | Radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). | Molecular rigidity, solvent polarity, presence of quenching species. |

| Intersystem Crossing (ISC) | Non-radiative transition from a singlet state (S₁) to a triplet state (T₁). | Presence of heavy atoms (e.g., Br, Cl), spin-orbit coupling. |

| Phosphorescence | Radiative decay from the lowest excited triplet state (T₁) to the ground state (S₀). | Efficiency of ISC, lifetime of the triplet state. |

| Internal Conversion (IC) | Non-radiative decay between states of the same spin multiplicity (e.g., S₁ to S₀). | Vibrational modes of the molecule, molecular flexibility. |

| Thermally Activated Delayed Fluorescence (TADF) | Reverse intersystem crossing from T₁ to S₁, followed by fluorescence. | Small energy gap between S₁ and T₁ states (ΔEST). |

Positional Isomerism and Halogenation Pattern Influence on Photophysical Behavior

The photophysical properties of carbazole derivatives are highly sensitive to the positions of substituents on the carbazole core. Positional isomerism can significantly alter the electronic structure, leading to changes in absorption and emission spectra, quantum yields, and excited-state lifetimes.

Studies on carbazole-phenanthroimidazole-triphenylamine triads have demonstrated that the substitution pattern (e.g., 2,6- or 2,7-disubstituted carbazole) can tune the absorption and emission spectra. researchgate.net The intramolecular charge transfer (ICT) characteristics are strongly dependent on the linkage positions, which in turn affects the solvatochromism and electroluminescence properties. researchgate.net Similarly, for halogenated carbazoles, the position of the halogen atoms can have a profound impact.

The halogenation pattern in this compound, with a bromine atom at the 1-position and chlorine atoms at the 3- and 6-positions, creates a specific electronic landscape. The 3- and 6-positions are known to be electronically active and substitution at these sites can significantly influence the HOMO and LUMO energy levels. The additional bromine at the 1-position further modifies the electronic distribution and introduces steric effects.

Research on chloro-substituted carbazole dyes has shown that even the addition of a single chlorine atom can influence the optical properties, although in some cases the shifts in absorption and fluorescence bands are modest. nih.gov However, the number and position of chlorine substituents have been shown to affect electrochemical and nonlinear optical properties. nih.gov

The presence of isomeric impurities can also have a dramatic effect on the photophysical properties of carbazole-based materials. It has been discovered that trace amounts (<0.5 mol%) of carbazole isomers in commercial carbazole sources can be responsible for the observed ultralong organic phosphorescence in many carbazole derivatives. nih.gov This highlights the critical importance of isomeric purity in understanding and controlling the photophysical behavior of these compounds.

The following table illustrates the effect of positional isomerism on the photophysical properties of a hypothetical set of dichlorinated carbazole analogs to demonstrate the expected trends.

| Compound | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Quantum Yield (Φ) |

| 2,7-Dichlorocarbazole | 330 | 350 | 0.40 |

| 3,6-Dichlorocarbazole | 340 | 365 | 0.35 |

| 1,8-Dichlorocarbazole | 325 | 345 | 0.30 |

Note: This table is a hypothetical representation to illustrate the influence of positional isomerism and is not based on direct experimental data for these specific compounds.

Electrochemical Investigations and Redox Behavior of Halogenated Carbazole Systems

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to investigate the redox processes of molecules. researchgate.netmdpi.com For carbazole (B46965) derivatives, these studies reveal information about their oxidation potentials, the stability of the generated radical cations, and the kinetics of electron transfer.

In a typical CV experiment for a halogenated carbazole, a solution of the compound in a suitable solvent with a supporting electrolyte is scanned to a certain potential and then the scan is reversed. The resulting voltammogram shows peaks corresponding to oxidation and reduction events. For many carbazole derivatives, the first oxidation is a reversible or quasi-reversible process, corresponding to the formation of a radical cation. The position and shape of these peaks are highly dependent on the nature and position of the halogen substituents. For instance, the oxidation potential of carbazole is influenced by the electron-withdrawing or -donating nature of its substituents. Halogens, being electron-withdrawing, are expected to increase the oxidation potential compared to unsubstituted carbazole.

Chronoamperometry, where the current is measured as a function of time at a fixed potential, can be used to study the kinetics of processes such as electropolymerization. By stepping the potential to a value sufficient to oxidize the monomer, the resulting current-time transient can provide insights into the nucleation and growth mechanism of the polymer film on the electrode surface.

Determination of Redox Potentials and Electron Transfer Mechanisms

The redox potentials of halogenated carbazoles are a key parameter determining their suitability for use in electronic devices. The first oxidation potential is often correlated with the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. A higher oxidation potential indicates a lower HOMO level, which can be advantageous for hole-transporting materials in terms of stability and injection from common electrodes.

The electron transfer mechanism for carbazole derivatives often involves the initial formation of a radical cation upon the first oxidation. The fate of this radical cation depends on the substitution pattern. For carbazoles with unsubstituted 3 and 6 positions, the radical cations can couple to form dimers (bicarbazoles), which is the initial step of electropolymerization. researchgate.net

For a molecule like 1-Bromo-3,6-dichloro-9H-carbazole, the substitution at the 3 and 6 positions with chlorine atoms would block the typical C-C coupling at these sites. However, the presence of a bromine atom at the 1-position introduces another reactive site. The electron transfer mechanism would likely involve the formation of a radical cation, and subsequent reactions could involve either coupling through the unsubstituted positions or potentially the elimination of the bromine atom, leading to different reaction pathways. researchgate.net

The redox potentials for a series of carbazole derivatives are influenced by the nature of the substituents. Electron-withdrawing groups, such as halogens, generally increase the redox potential. The following table illustrates the effect of substitution on the oxidation potential of some carbazole derivatives, providing a basis for estimating the behavior of this compound.

| Compound | First Oxidation Potential (V vs. Ag/AgCl) | Reference |

| 9H-Carbazole | ~1.14 | researchgate.net |

| 3,6-Dibromo-9H-carbazole | Higher than carbazole | nsf.gov |

| 3,6-Dichloro-9H-carbazole | Expected to be higher than carbazole | Inferred |

Note: The exact values can vary depending on the experimental conditions (solvent, electrolyte, reference electrode).

Electrochemical Stability and Oxidation Pathways of Carbazole Derivatives

The electrochemical stability of carbazole derivatives is critical for the long-term performance of devices based on these materials. The stability is intrinsically linked to the oxidation pathways of the molecule. For many carbazole derivatives, irreversible oxidation processes can lead to the degradation of the material.

The oxidation pathway of carbazoles is highly dependent on the substitution pattern. As mentioned, unsubstituted 3 and 6 positions are prone to coupling reactions upon oxidation. researchgate.net When these positions are blocked, for instance by chlorine atoms as in this compound, the stability of the resulting radical cation is generally enhanced. This is because the primary pathway for polymerization and degradation is hindered.

However, the presence of other reactive sites, such as the bromine atom at the 1-position and the unsubstituted positions (2, 4, 5, 7, 8), can still lead to follow-up reactions. The oxidation pathway could involve the formation of a radical cation which might then undergo intramolecular cyclization or intermolecular coupling at the unsubstituted positions, although this is generally less favorable than coupling at the 3 and 6 positions. The presence of the bromine atom could also lead to dehalogenation reactions upon oxidation, opening up further reaction pathways.

Electropolymerization Behavior of Halogenated Carbazole Monomers

Electropolymerization is a convenient method to deposit thin, uniform films of conducting polymers onto an electrode surface. researchgate.net The ability of a carbazole monomer to electropolymerize is strongly dependent on its chemical structure, particularly the availability of reactive sites for coupling.

The classic electropolymerization of carbazole proceeds through the coupling of radical cations at the 3 and 6 positions. researchgate.net Therefore, carbazoles with substituents at these positions are generally considered difficult or impossible to electropolymerize through this conventional pathway. Since this compound has chlorine atoms at the 3 and 6 positions, its ability to form a polymer via the standard 3,6-coupling mechanism would be blocked.

However, electropolymerization is not strictly limited to coupling at the 3 and 6 positions. In some cases, coupling can occur at other positions, such as the 1,8- or N-positions, although this is less common. researchgate.net The presence of the bromine atom at the 1-position of this compound could potentially offer an alternative route for polymerization, possibly through a dehalogenative coupling mechanism. This would, however, require specific electrochemical conditions and the feasibility of such a reaction is not documented.

Studies on other 3,6-disubstituted carbazoles have shown that they can be resistant to electropolymerization, leading to stable radical cations instead. researchgate.net It is therefore plausible that this compound would exhibit limited or no electropolymerization under typical conditions, instead showing reversible oxidation to its radical cation.

The following table summarizes the expected electropolymerization behavior based on the substitution pattern of carbazole derivatives.

| Compound | Substitution at 3,6-positions | Expected Electropolymerization Behavior |

| 9H-Carbazole | Unsubstituted | Readily electropolymerizes |

| 3,6-Dibromo-9H-carbazole | Substituted | Polymerization is hindered |

| This compound | Substituted | Not expected to polymerize via 3,6-coupling |

Advanced Materials Research Incorporating Halogenated Carbazole Architectures

Organic Electronics and Optoelectronic Materials Development

Halogenated carbazole (B46965) derivatives are pivotal in the advancement of organic electronics due to their modifiable electronic properties, high thermal stability, and excellent charge-transport capabilities. The presence, position, and type of halogen substituent (e.g., Br, Cl, I) can significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, triplet energies, and charge carrier mobility, making them versatile building blocks for a range of optoelectronic applications.

In photovoltaic devices like Perovskite Solar Cells (PSCs) and Dye-Sensitized Solar Cells (DSSCs), the hole transport material (HTM) is a critical component that facilitates the efficient extraction and transport of positive charge carriers (holes) from the light-absorbing layer to the electrode. Carbazole-based compounds are widely investigated for this purpose due to their strong electron-donating nature and robust hole-transport properties. nih.gov Halogenation of the carbazole core is a key strategy to fine-tune the material's energy levels for better alignment with the perovskite or dye sensitizer, enhancing device performance and stability. nih.gov

For instance, novel HTMs derived from carbazole have demonstrated significant success in PSCs. Three-arm type carbazole molecules have led to perovskite cells achieving a power conversion efficiency (PCE) of 14.79%. rsc.org A 3,6-disubstituted carbazole derivative (3,6Cz-TPA) used as an HTM in mixed-cation perovskite solar cells yielded a PCE of approximately 16%, comparable to the widely used spiro-OMeTAD. materials-science.info The introduction of halogen atoms can further passivate defects at the perovskite surface and improve the material's morphological stability, which is crucial for long-term device operation. While specific data for 1-Bromo-3,6-dichloro-9H-carbazole is not available, its halogenated structure suggests it could be a candidate for similar applications, with the potential for tailored electronic properties.

The table below summarizes the performance of various carbazole-based HTMs in photovoltaic cells.

| HTM Designation | Device Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Source |

| SGT-405 | CH₃NH₃PbI₃ Perovskite | 14.79 | 0.96 | 21.64 | 0.71 | rsc.org |

| 3,6Cz-TPA | Mixed Cation Perovskite | ~16 | N/A | N/A | N/A | materials-science.info |

| TC301 (Dye) | DSSC (Br⁻/Br₃⁻ electrolyte) | N/A | 1.0 | N/A | N/A | amazonaws.com |

In Organic Light-Emitting Diodes (OLEDs), particularly phosphorescent OLEDs (PhOLEDs), the host material in the emissive layer plays a crucial role in facilitating charge transport and enabling efficient energy transfer to the guest emitter. Halogenated carbazoles are excellent candidates for host materials due to their high triplet energies (ET), which allow for the confinement of triplet excitons on the phosphorescent guest, preventing energy back-transfer and ensuring high efficiency. nih.gov

Modifying the carbazole structure with halogens is a proven strategy. For example, a novel carbazole moiety with a bromine atom at the 1-position was used to develop host materials for green PhOLEDs that achieved high quantum efficiencies over 20%. rsc.org Similarly, 3,6-disubstituted carbazole derivatives with diphenylphosphine (B32561) oxide substituents have been used as hosts for blue PhOLEDs, resulting in high power efficiency and excellent color purity. rsc.org The substitution pattern on the carbazole core, including the use of halogens, is critical for balancing electron and hole transport within the emissive layer, which directly impacts device efficiency and lifetime. rsc.org

Carbazole derivatives can also function as the primary light-emitting materials. By designing bipolar molecules with carbazole as the donor and an electron-withdrawing unit as the acceptor, deep-blue emitting materials have been synthesized. nih.gov Halogenation can be used to tune the emission color and improve the photoluminescent quantum yield (PLQY).

The table below presents performance data for OLEDs utilizing various carbazole-based host materials.

| Host Material | Emitter (Dopant) | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | Emission Color | Source |

| 1-Position Brominated Carbazole Derivative | Green Phosphor | >20 | N/A | N/A | Green | rsc.org |

| PBCz-PO | FIrpic | 13.4 | 31.0 | 31.5 | Blue | ossila.com |

| PO9 | Ir(dbfmi) | 21 | 21.7 | N/A | Blue | rsc.org |

| BCzB-PPI (Emitter) | Non-doped | 4.43 | N/A | N/A | Deep-Blue | nih.gov |

Functional Polymers and Framework Materials

The rigid and planar structure of the carbazole unit, combined with the reactive sites provided by halogenation, makes it an ideal building block for the synthesis of porous functional materials such as Carbazole-based Microporous Polymers (CMPs) and Covalent Organic Frameworks (COFs). These materials are characterized by high surface areas, permanent porosity, and exceptional stability.

Carbazole-based Microporous Polymers (CMPs) are synthesized through the cross-linking of carbazole monomers. Halogenated carbazoles, such as dibromo- or diiodo-carbazoles, serve as key monomers that can undergo coupling reactions to form extended porous networks. researchgate.net The nitrogen atom in the carbazole ring provides inherent basicity and polarity, which can be advantageous for specific adsorption applications, such as the capture of acidic gases or pollutants.

Research has shown that carbazole-containing porous aromatic frameworks (PAFs), synthesized from monomers like 2,7-dibromocarbazole, exhibit an outstanding capability for capturing volatile iodine. researchgate.net This high uptake capacity is attributed to the electron-rich nature of the carbazole units enhancing the interaction with iodine molecules. researchgate.net Similarly, microporous bicarbazole-based covalent triazine frameworks have demonstrated high performance in CO₂ uptake. ossila.com While not specifically studied, the dichloro- and bromo-substituents on this compound provide multiple reactive sites for polymerization, suggesting its potential as a monomer for CMPs designed for targeted adsorption processes.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. springerprofessional.de Halogenated carbazoles are valuable precursors for COF synthesis, typically through boronic esterification or coupling reactions. ossila.com The resulting COFs can be designed to have specific catalytic sites incorporated into their frameworks.

For example, a carbazole-equipped metal-organic framework (a related class of porous material) has been shown to be effective in the photocatalytic reductive dehalogenation of phenacyl bromide. nih.gov Carbazole-grafted COFs, synthesized via post-grafting reactions, have also been developed, demonstrating the versatility of incorporating this functional unit. springerprofessional.de The defined pore structure and the electronic properties of the carbazole units can create a unique microenvironment for catalytic reactions, enhancing activity and selectivity. The multiple reactive halogen sites on this compound make it a potential building block for constructing robust COFs for various catalytic applications.

Design of Sensor Platforms Based on Halogenated Carbazole Frameworks

The inherent fluorescence of the carbazole moiety makes it an attractive platform for the development of chemical sensors. nih.gov The sensitivity and selectivity of these sensors can be finely tuned by introducing functional groups, including halogens, onto the carbazole core. These groups can modulate the fluorescence response upon interaction with a target analyte through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or hydrogen bonding. nih.gov

Halogenated carbazole derivatives have been successfully employed in sensor design. For instance, a highly fluorescent COF synthesized from a bicarbazole precursor functions as an effective sensor for hydrogen chloride gas. ossila.com In another study, a carbazole-grafted COF was developed as a "turn-on" fluorescent chemosensor for the highly selective and sensitive detection of Pb²⁺ ions. springerprofessional.de Furthermore, simple hydroxycarbazole derivatives have proven useful as fluorescent sensors for recognizing halide anions like fluoride (B91410) and chloride. nih.gov The specific halogenation pattern of this compound could potentially be leveraged to create sensor platforms with unique selectivity toward specific environmental or biological analytes.

Computational and Theoretical Chemistry Studies of Halogenated Carbazole Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govjnsam.comjnsam.comnih.gov By approximating the many-body electronic wavefunction with the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for a wide range of molecular systems.

Geometry Optimization and Prediction of Electronic Structures

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For halogenated carbazoles, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G**), can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov These optimized geometries represent the minimum energy conformation of the molecule and are the foundation for all other computational property predictions.

For instance, in a related compound, 3,6-dichlorocarbazole (B1220011), DFT calculations have been used to determine its optimized geometry and vibrational spectra. nih.gov Such studies reveal that the carbazole (B46965) core is nearly planar, a feature that influences its electronic properties. The introduction of halogen substituents like bromine and chlorine can induce slight distortions in the planarity and alter the bond lengths and angles within the carbazole ring system due to steric and electronic effects.

The electronic structure of halogenated carbazoles, particularly the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding their chemical reactivity and optical and electronic properties. mdpi.com DFT calculations provide reliable estimates of these frontier molecular orbitals. The HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can be influenced by the nature and position of the halogen substituents. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the molecule's electronic excitation energy and chemical stability. jnsam.com Halogen substitution can modulate the HOMO and LUMO energy levels, thereby fine-tuning the HOMO-LUMO gap and influencing the material's properties. For example, the introduction of electron-withdrawing halogen atoms generally leads to a stabilization of both the HOMO and LUMO levels.

Table 1: Representative Predicted Electronic Properties of Halogenated Carbazole Derivatives from DFT Calculations

| Property | Predicted Value Range | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 to -2.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 3.5 to 4.5 eV | Influences the electronic absorption and emission properties. |

| Dipole Moment | 1.0 to 3.0 Debye | Affects intermolecular interactions and solubility. |

Note: The values in this table are illustrative and represent typical ranges observed for halogenated carbazole derivatives in computational studies. Actual values for 1-Bromo-3,6-dichloro-9H-carbazole would require specific calculations.

Simulation of Spectroscopic Properties (e.g., UV-Vis, Luminescence)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to simulate the electronic absorption spectra (UV-Vis) of molecules. jnsam.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. These theoretical spectra can be compared with experimental data to validate the computational model and to interpret the nature of the electronic transitions. For halogenated carbazoles, the main absorption bands in the UV-Vis spectrum typically arise from π-π* transitions within the carbazole core. The position and intensity of these bands can be subtly modified by the halogen substituents.

Furthermore, computational methods can provide insights into the luminescence properties (fluorescence and phosphorescence) of these molecules. By calculating the energies of the lowest singlet (S1) and triplet (T1) excited states, it is possible to predict the emission wavelengths. The energy difference between the S1 and T1 states (the singlet-triplet splitting) is crucial for understanding the efficiency of intersystem crossing and, consequently, the phosphorescence characteristics of the molecule.

Molecular Dynamics (MD) Simulations for Material Structure and Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how molecules behave and interact over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of the collective behavior of a large number of molecules in the condensed phase (e.g., in a crystal or an amorphous film).

For halogenated carbazoles, MD simulations can be used to investigate their packing in the solid state, which is crucial for understanding charge transport in organic electronic devices. These simulations can reveal information about intermolecular distances, orientations, and the degree of π-π stacking, all of which influence the electronic coupling between adjacent molecules. By analyzing the trajectories of the molecules over time, it is possible to understand the structural organization and dynamics of the material at the molecular level. For instance, MD simulations can help to elucidate how the presence of bulky halogen atoms affects the intermolecular packing and, consequently, the material's properties.

Advanced Quantum Chemical Approaches (e.g., ZINDO Method, Mixed Quantum/Classical)

Beyond standard DFT, more advanced quantum chemical methods can be employed to study specific properties of halogenated carbazoles. The Zerner's Intermediate Neglect of Differential Overlap (ZINDO) method, a semi-empirical approach, can be particularly useful for calculating the electronic spectra of large molecules where TD-DFT might be computationally expensive.

Mixed quantum/classical (QM/MM) methods offer a powerful approach for studying molecules in a complex environment, such as a solvent or a polymer matrix. nih.govresearchgate.netcecam.org In this approach, the central part of the system (e.g., the halogenated carbazole molecule) is treated with a high level of quantum mechanics (the QM region), while the surrounding environment is described by a simpler classical force field (the MM region). nih.govresearchgate.netcecam.org This allows for the inclusion of environmental effects on the electronic properties and reactivity of the molecule of interest in a computationally efficient manner. For example, QM/MM simulations could be used to study how the solvent polarity affects the absorption and emission spectra of this compound.

Prediction of Reactivity, Mechanistic Pathways, and Energy Alignment

Computational chemistry provides valuable tools for predicting the reactivity of molecules and elucidating reaction mechanisms. chemrxiv.orgnih.govmdpi.com For halogenated carbazoles, DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which show the charge distribution on the molecular surface and indicate the likely sites for electrophilic and nucleophilic attack. chemrxiv.org Reactivity indices, such as Fukui functions, can also be calculated to provide a more quantitative measure of the local reactivity at different atomic sites.

Furthermore, computational methods can be used to model the entire energy profile of a chemical reaction, including the structures and energies of reactants, transition states, and products. This allows for the determination of activation energies and the prediction of the most favorable reaction pathways. For example, these methods could be used to study the mechanism of further functionalization of the carbazole ring or the degradation pathways of the molecule.

In the context of organic electronics, understanding the energy level alignment at the interface between the halogenated carbazole and other materials (e.g., electrodes or other organic layers) is crucial for device performance. osti.gov Computational methods can be used to predict the ionization potential and electron affinity of the molecule, which are related to the HOMO and LUMO energy levels, respectively. This information is essential for predicting the energy barriers for charge injection and transport in multilayered organic electronic devices. osti.gov

Structural Analysis and Characterization Methodologies

Spectroscopic Techniques for Molecular Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Bromo-3,6-dichloro-9H-carbazole, ¹H and ¹³C NMR spectra would provide definitive evidence for the substitution pattern on the carbazole (B46965) core.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for each of the aromatic protons. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet. The remaining aromatic protons at positions 2, 4, 5, 7, and 8 would exhibit chemical shifts and coupling patterns influenced by the adjacent halogen substituents. For instance, the protons adjacent to the bromine and chlorine atoms would be deshielded and appear at a lower field.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbons bearing the halogen atoms (C-1, C-3, C-6) would be directly observed, and their chemical shifts would be significantly influenced by the electronegativity of the attached halogen. The remaining carbon signals would provide a complete map of the carbazole skeleton.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.5 - 7.8 | 120 - 125 |

| H-4 | 8.0 - 8.3 | 125 - 130 |

| H-5 | 7.6 - 7.9 | 122 - 127 |

| H-7 | 7.4 - 7.7 | 115 - 120 |

| H-8 | 8.1 - 8.4 | 128 - 133 |

| N-H | 9.0 - 11.0 | - |

| C-1 (Br) | - | 110 - 115 |

| C-3 (Cl) | - | 128 - 132 |

| C-6 (Cl) | - | 128 - 132 |

| C-4a | - | 138 - 142 |

| C-4b | - | 138 - 142 |

| C-8a | - | 123 - 128 |

| C-9a | - | 123 - 128 |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy for halogenated carbazoles. Actual experimental values may vary.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. In the IR spectrum of this compound, a characteristic sharp absorption band corresponding to the N-H stretching vibration would be expected in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks, the relative intensities of which would confirm the presence of one bromine and two chlorine atoms. Fragmentation patterns would likely involve the loss of halogen atoms and cleavage of the carbazole ring.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the planar nature of the carbazole ring system and the positions of the halogen substituents.

Furthermore, the analysis of the crystal packing would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the N-H group and halogen bonding. These interactions govern the macroscopic properties of the solid, including its melting point and solubility. The crystal structure would likely show π-π stacking interactions between the planar carbazole moieties of adjacent molecules.

Spectroelectrochemical Characterization for Redox-Induced Changes

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to study the spectral changes that occur in a molecule upon oxidation or reduction. This technique is valuable for understanding the electronic properties of conjugated systems like carbazole.

For this compound, cyclic voltammetry would be used to determine its oxidation and reduction potentials. The introduction of electron-withdrawing halogen atoms is expected to increase the oxidation potential compared to unsubstituted carbazole, making it more difficult to oxidize. By coupling the electrochemical experiment with a UV-Vis spectrometer, it would be possible to observe the formation of radical cations or anions upon oxidation or reduction, respectively. The changes in the absorption spectrum would provide insights into the electronic structure of these redox species.

Bioactive and Environmental Relevance from an Academic Research Perspective

Structural Analogies to Naturally Occurring Carbazole (B46965) Alkaloids

The fundamental structure of 1-Bromo-3,6-dichloro-9H-carbazole is the carbazole ring system, a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a central five-membered nitrogen-containing ring. This core structure is not exclusive to synthetic compounds; it is the foundational scaffold for a diverse group of naturally occurring alkaloids.

Carbazole alkaloids are biosynthesized by a variety of organisms, including plants, bacteria, and fungi. These natural products exhibit a wide range of substitution patterns on the carbazole nucleus, though they are typically non-halogenated or feature simpler substitutions compared to anthropogenically derived polyhalogenated carbazoles.

The defining feature of this compound is the presence and specific placement of its halogen (bromine and chlorine) substituents. While natural halogenation occurs, the specific 1-bromo-3,6-dichloro substitution pattern is characteristic of synthetic pathways or industrial byproducts. The analogy to naturally occurring carbazoles is therefore rooted in the shared carbazole core, but the distinction lies in the heavy and mixed halogenation, which significantly alters the molecule's physicochemical properties, such as its lipophilicity and electronic characteristics. This, in turn, influences its environmental behavior and biological interactions.

Table 1: Structural Comparison of this compound and a Representative Naturally Occurring Carbazole Alkaloid

| Feature | This compound | Carbazole (Unsubstituted Core) |

|---|---|---|

| Core Structure | 9H-carbazole | 9H-carbazole |

| Substituents | One Bromine, Two Chlorine atoms | None |

| Position of Substituents | C1 (Bromo), C3, C6 (Chloro) | N/A |

| Origin | Primarily anthropogenic/synthetic | Natural and anthropogenic |

Mechanistic Investigations of Molecular Interactions with Biological Receptors (e.g., Aryl Hydrocarbon Receptor (AhR) activation)

Polyhalogenated carbazoles, including compounds structurally related to this compound, are of significant toxicological interest due to their structural resemblance to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). acs.org This structural similarity allows them to function as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of a wide array of genes, including those for xenobiotic-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1). acs.orgnih.govmdpi.com

The activation of the AhR pathway is a key mechanism for the "dioxin-like" toxicity exhibited by many halogenated aromatic hydrocarbons. nih.gov The process begins when a ligand, such as a PHCZ, binds to the cytosolic AhR complex. mdpi.com This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus. mdpi.com Inside the nucleus, the AhR complex dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences known as Aryl Hydrocarbon Responsive Elements (AhREs), initiating the transcription of target genes. mdpi.com

The ability of a specific PHCZ congener to activate the AhR is highly dependent on its structure, including the number and position of halogen substituents. Planarity is a critical factor for high-affinity binding to the AhR. Research on various PHCZs has shown that their potency in activating the AhR is directly related to their degree of halogenation. acs.org For instance, the dioxin-like toxicological potential of 3,6-dichlorocarbazole (B1220011) has been demonstrated through in vitro assays. nih.gov While specific data for this compound is limited in the reviewed literature, its planar tricyclic structure and halogenation pattern strongly suggest it is a potential AhR agonist.

Table 2: Summary of Research Findings on AhR Activation by Polyhalogenated Carbazoles

| Finding | Significance | Reference |

|---|---|---|

| PHCZs exhibit dioxin-like toxicity. | Implies interaction with the AhR pathway, a mechanism shared with highly toxic compounds like TCDD. | nih.govacs.org |

| Relative effect potency is related to the degree of halogenation. | The number and type of halogen atoms on the carbazole ring influence the strength of the toxic response. | acs.org |

| 3,6-Dichlorocarbazole shows dioxin-like toxicological potential. | A closely related compound demonstrates the capacity to elicit a toxic response mediated by the AhR. | nih.gov |

Studies on the Environmental Persistence and Transformation of Polyhalogenated Carbazoles

Polyhalogenated carbazoles are recognized as persistent organic pollutants (POPs) due to their resistance to degradation and their tendency to accumulate in the environment. nih.govacs.org Studies have detected PHCZs in various environmental compartments, including soil, river and lake sediments, and water, often in areas impacted by industrial activities such as dye manufacturing. nih.govspringernature.comiwaponline.com

The environmental fate of these compounds is governed by their chemical stability and physical properties. The halogen-carbon bonds in PHCZs are strong, making them resistant to both microbial and chemical degradation. A long-term study on the degradation of 3-chlorocarbazole (B1214643) and 3,6-dichlorocarbazole in soil found that the compounds were not readily degradable over the study period, confirming their persistence. nih.gov The low water solubility and high organic carbon partition coefficient (Koc) of carbazoles suggest they have low mobility in soil and tend to adsorb to sediment and organic matter. nih.gov This sequestration in sediments can further shield them from degradation processes like photolysis. nih.gov

While resistant to degradation, some transformation of PHCZs can occur in the environment. For example, lower-halogenated carbazoles can be converted to higher-halogenated forms in environments rich in bromide ions. iwaponline.com Furthermore, photolysis has been identified as a potential transformation pathway for PHCZs, particularly for highly halogenated congeners. nih.gov The persistence of these compounds means they can undergo long-range environmental transport, leading to their presence in regions far from their original sources. nih.gov

Table 3: Findings on the Environmental Persistence and Transformation of PHCZs

| Aspect | Research Finding | Reference |

|---|---|---|

| Persistence | PHCZs are persistent in the environment and resistant to degradation. A study on 3-chlorocarbazole and 3,6-dichlorocarbazole showed minimal degradation in soil over 57 days. | nih.govnih.gov |

| Distribution | Detected in soil, water, and sediment. Highly halogenated PHCZs show a greater tendency to partition into sediment. | nih.goviwaponline.com |

| Mobility | Low mobility in soil due to strong adsorption to organic matter. Capable of long-range transport. | nih.govnih.gov |

| Transformation | Can undergo photolysis. Lower-brominated carbazoles can be transformed into higher-brominated congeners in bromide-rich aquatic environments. | nih.goviwaponline.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-3,6-dichloro-9H-carbazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential halogenation of the carbazole core. Bromination at position 1 and chlorination at positions 3 and 6 can be achieved using electrophilic substitution reactions. For example, bromine (Br₂) in acetic acid or DCM is used for bromination, while chlorination employs reagents like SOCl₂ or Cl₂ gas under controlled temperatures (40–60°C) . Yield optimization requires precise stoichiometry, inert atmosphere (N₂/Ar), and monitoring reaction progress via TLC or HPLC. Lower yields (<70%) may result from incomplete halogenation or side reactions, necessitating purification via column chromatography (silica gel, hexane/EtOAc gradient) .